4-氟-3-苯氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

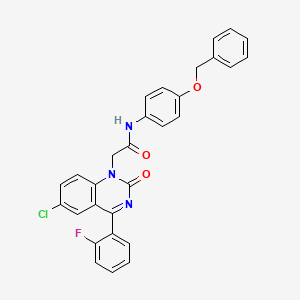

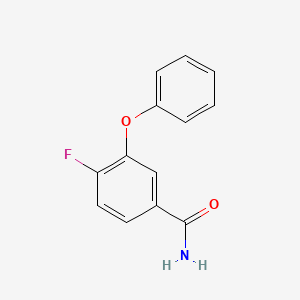

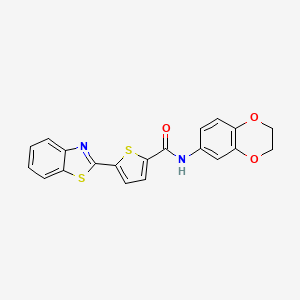

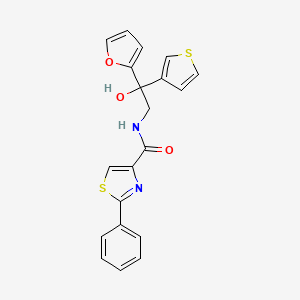

4-Fluoro-3-phenoxybenzamide is a chemical compound with the molecular formula C₁₃H₁₀FNO₂ . It belongs to the class of benzamides and contains a fluorine atom, a phenoxy group, and an amide functional group. This compound has been studied for various applications due to its unique structure and potential biological activities .

Synthesis Analysis

The synthesis of 4-Fluoro-3-phenoxybenzamide involves the reaction of appropriate starting materials. While I don’t have specific synthetic details at hand, researchers have likely explored various synthetic routes to obtain this compound. Further investigation into the literature would provide precise synthetic methods and conditions .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-phenoxybenzamide consists of a benzene ring (with a phenoxy group attached) and an amide functional group. The fluorine atom is directly bonded to the benzene ring. Understanding the three-dimensional arrangement of atoms and bond angles is crucial for predicting its properties and interactions .

Chemical Reactions Analysis

Researchers have likely investigated the reactivity of 4-Fluoro-3-phenoxybenzamide. It may participate in various chemical reactions, such as nucleophilic substitutions, amidations, or aromatic substitutions. Detailed studies would reveal its behavior under different reaction conditions .

科学研究应用

新型衍生物作为抗惊厥药

设计并合成了一系列 4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物,以评估其作为抗惊厥药的活性。这些化合物具有与苯二氮卓受体结合的必需官能团和以抗惊厥特性而闻名的 4-噻唑烷酮环。一些化合物在测试中表现出相当大的抗惊厥活性,化合物 5i 显示出显着的镇静催眠活性,而不会损害学习和记忆。这表明 4-氟-3-苯氧基苯甲酰胺衍生物在惊厥性疾病的治疗中发挥作用 (Faizi 等人,2017)。

抑制结核分枝杆菌酶

合成了 4-苯氧基苯甲酰胺腺嘌呤二核苷酸,一种模拟异烟肼-NAD 加合物的 NAD 类似物,以抑制结核分枝杆菌 NAD 依赖性烯酰-ACP 还原酶 (InhA)。这项研究强调了 4-氟-3-苯氧基苯甲酰胺和相关化合物在结核病治疗中开发中的潜力 (Bonnac 等人,2007)。

了解厌氧转化机制

使用异构氟苯酚(包括 4-氟苯酚)的研究探索了苯酚厌氧转化为苯甲酸盐。4-氟苯酚的非转化表明羧基的引入发生在酚羟基的邻位。这对于理解苯酚化合物厌氧降解中涉及的生化途径至关重要 (Genthner 等人,1989)。

非线性光学应用中的探索

对 1,2,4-三唑衍生物(包括具有 4-氟-3-苯氧基苯基的氟衍生物)的研究强调了它们在非线性光学应用中的潜力。这项研究阐明了此类衍生物的电子和振动特性,表明在先进光学技术中可能的用途 (Shukla 等人,2014)。

抗肿瘤活性

一项研究使用 4-氟-3-苯氧基苯甲酰胺合成了酰胺衍生物,并评估了它们对肿瘤细胞系体外生长的抗肿瘤作用。一种特定的衍生物,N-(4-氟苯基)-4-苯氧基苯甲酰胺,表现出显着的抗肿瘤活性,突出了其在癌症治疗中的潜力 (杨少梅,2014)。

抗疟疾活性

合成了一系列 2-苯氧基苯甲酰胺衍生物,包括具有 4-氟-3-苯氧基苯甲酰胺的变体,并测试了它们对恶性疟原虫的体外活性。揭示了构效关系的见解,一些化合物显示出高抗疟疾活性且细胞毒性低,表明它们在疟疾治疗中的潜力 (Hermann 等人,2021)。

属性

IUPAC Name |

4-fluoro-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHKJRYVFRAGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-phenoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2970503.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)

![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)